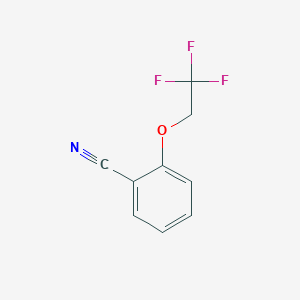

2-(2,2,2-Trifluoroethoxy)benzonitrile

Overview

Description

“2-(2,2,2-Trifluoroethoxy)benzonitrile” is a chemical compound with the linear formula C9H6F3NO . It is used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H6F3NO . More detailed structural information may be available in specialized chemical databases or scientific literature.

Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties may be available in specialized chemical databases or scientific literature.

Scientific Research Applications

Applications in Battery Technology

Electrolyte Additive for High Voltage Lithium Ion Batteries 2-(2,2,2-Trifluoroethoxy)benzonitrile derivatives have been utilized as novel electrolyte additives in lithium-ion batteries. Specifically, 4-(Trifluoromethyl)-benzonitrile (4-TB) showed promise in improving the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high-voltage lithium-ion batteries. The inclusion of 4-TB in the electrolyte led to a significant enhancement in capacity retention after multiple charge-discharge cycles, attributing to the formation of a protective film on the cathode, thus preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution (Huang et al., 2014).

Catalysis in Organic Synthesis

Catalytic Reduction of Dioxygen In the realm of catalysis, this compound derivatives have been involved in the catalytic reduction of dioxygen. Co(III) corroles, bearing bulky substituents and containing this functional group, demonstrated efficient catalysis in both heterogeneous and homogeneous systems. This catalysis is crucial in oxygen reduction reactions, a fundamental process in energy conversion and storage systems (Kadish et al., 2008).

Electrocatalytic Applications

Electrocatalytic Oxidation of Benzylamine Another application lies in the electrocatalytic oxidation of benzylamine to benzonitrile, a significant organic intermediate. Multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) embedded with this compound derivatives have shown top-level performance in this regard. These frameworks exhibit high yield and Faradaic efficiency, underlining their potential in green and efficient organic synthesis strategies (Wang et al., 2020).

Material Chemistry

X-Ray Diffraction and Supramolecular Structure Analysis In material chemistry, the molecular and supramolecular structures of compounds with this compound derivatives have been analyzed using X-ray diffraction. For instance, the compound 2-[1-(3-chlorophenyl)-2,2,2-trifluoroethoxy]-3-(trichloromethyl)-6,7-benzo-1,4,2λ5-dioxaphosphepin-5-one 2-oxide was studied for its regio- and stereoselectivity, showcasing the importance of this functional group in understanding complex molecular structures (Gubaidullin et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “2-(2,2,2-Trifluoroethoxy)phenylboronic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Always handle chemicals with appropriate safety precautions.

Future Directions

A study on “3-(2,2,2-Trifluoroethoxy)propionitrile”, a similar compound, suggests that fluorinated nitrile compounds with high oxidative stability, low volatility, and non-flammability could be used as electrolyte solvents for high-energy density lithium batteries . This suggests potential future directions for the use of “2-(2,2,2-Trifluoroethoxy)benzonitrile” and similar compounds in energy storage applications.

Mechanism of Action

Target of Action

The primary targets of 2-(2,2,2-Trifluoroethoxy)benzonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESUQEWLLMDSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514824 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56935-77-4 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

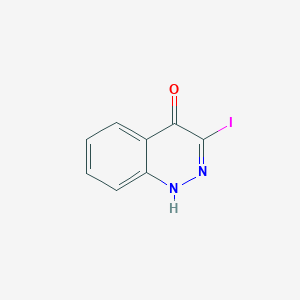

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1610586.png)

![1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene](/img/structure/B1610600.png)

![(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B1610605.png)